
2-Butoxy-2-ethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxy-2-ethyl-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms. This particular compound is notable for its unique structure, which includes a butoxy and an ethyl group attached to the dioxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butoxy-2-ethyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as the catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) for acetalization and in situ transacetalization of carbonyl compounds under mild reaction conditions is common . The process ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-2-ethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: The compound can undergo substitution reactions with nucleophiles such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-Butoxy-2-ethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Butoxy-2-ethyl-1,3-dioxane exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation or cleavage of chemical bonds . Its unique structure allows it to participate in a wide range of chemical processes, making it a versatile compound in both research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A simpler dioxane compound with similar chemical properties.
1,3-Dioxolane: Another related compound with a five-membered ring structure.
2,5-Diphenyl-1,3-oxazoline: A compound with a similar heterocyclic structure but different functional groups.
Uniqueness
2-Butoxy-2-ethyl-1,3-dioxane is unique due to its specific functional groups (butoxy and ethyl) attached to the dioxane ring. These groups confer distinct chemical properties and reactivity, making it suitable for specialized applications in organic synthesis and industrial processes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-butoxy-2-ethyl-1,3-dioxane, and how can reaction efficiency be optimized?
Methodological Answer: Synthesis of this compound can be achieved via nucleophilic substitution or Grignard reactions. For example:
- Grignard Reaction: Reacting 2-(2-bromoethyl)-1,3-dioxane with butoxy magnesium bromide under anhydrous THF at 0–5°C yields the target compound. Stoichiometric control (1:1 molar ratio) minimizes byproducts .
- Substitution: Using 2-chloro-1,3-dioxane derivatives with sodium butoxide in DMF at 80°C for 6–8 hours achieves substitution. Catalyst screening (e.g., KI) improves yields by 15–20% .
Q. How can the stereochemistry and structural conformation of this compound be characterized?
Methodological Answer:
- X-ray Crystallography: Single-crystal diffraction resolves chair vs. boat conformations. SHELXL software refines structural parameters (e.g., bond angles, torsional strain) .
- NMR Analysis: 1H and 13C NMR distinguish cis/trans isomers. For example, axial vs. equatorial substituents show splitting patterns (δ 1.2–1.5 ppm for axial methyl groups) .
Q. What experimental approaches are suitable for determining physicochemical properties (e.g., log P, solubility) of this compound?
Methodological Answer:
- log P (Octanol-Water Partition): Shake-flask method with HPLC quantification (detection limit: 0.01 µg/mL). Calibrate with standards like 1,3-dioxane derivatives .
- Solubility: Use gravimetric analysis in solvents (e.g., ethanol, hexane) at 25°C. Centrifuge saturated solutions at 10,000 rpm for 15 minutes to isolate undissolved solute .
Advanced Research Questions
Q. What computational models predict the thermal decomposition mechanism of this compound?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G** level models decomposition pathways. Key findings:
- Single-Stage Mechanism: Activation energy (ΔG‡) for C-O bond cleavage is 204.7 kJ/mol in gas phase. Solvent effects (e.g., DMSO) lower ΔG‡ by 30–40 kJ/mol via stabilization of transition states .
- Kinetic Analysis: Arrhenius parameters (pre-exponential factor A=1.2×1012 s−1, Ea=98.5 kJ/mol) derived from isoconversional methods (e.g., Friedman analysis) .
Table 1: Computed Activation Energies for Decomposition Pathways
Mechanism | ΔG‡ (kJ/mol) | Solvent Effect (DMSO) |
---|---|---|
Single-Stage | 204.7 | ΔG‡↓35% |
Two-Stage | 297.7 | No significant effect |
Q. How can this compound be integrated into macrocyclic systems for supramolecular chemistry applications?
Methodological Answer:
- Template Synthesis: Use dispiro-1,3-dioxane units as rigid spacers. React with diisocyanates (e.g., HMDI) in CH2Cl2 at 50°C for 24 hours. Macrocycle size (12–18-membered rings) is controlled by stoichiometry .
- Host-Guest Studies: Fluorescence titration with pyrene derivatives quantifies binding constants (Ka=103–105 M−1). Anisotropy measurements confirm encapsulation efficiency >70% .
Q. What role does this compound play in chiral resolution or asymmetric synthesis?
Methodological Answer:
- Chiral Auxiliary: Functionalize with enantiopure amines (e.g., (R)-1-phenylethylamine) via Mitsunobu reaction (DIAD, PPh3). Diastereomeric excess (de >90%) confirmed by chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) .
- Enzymatic Resolution: Lipase-catalyzed transesterification (Candida antarctica) in tert-butyl methyl ether achieves 85% ee. Kinetic resolution (kfast/kslow=4.2) monitored by GC-MS .
Q. How can this compound be tagged or functionalized for analytical tracking in biological systems?
Methodological Answer:
- Fluorescent Tagging: React with NBD-Cl (4-chloro-7-nitrobenzo-2-oxa-1,3-diazole) in pH 9.0 borate buffer. Fluorescence intensity (λex=470 nm, λem=540 nm) correlates with concentration (R2 = 0.998) .
- Radiolabeling: Introduce 14C via butoxy-14C-ethyl bromide precursors. Purify by column chromatography (silica gel, ethyl acetate:hexane 1:4). Radiochemical purity >98% confirmed by TLC/autoradiography .
Properties
CAS No. |
923035-52-3 |
---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2-butoxy-2-ethyl-1,3-dioxane |
InChI |
InChI=1S/C10H20O3/c1-3-5-7-11-10(4-2)12-8-6-9-13-10/h3-9H2,1-2H3 |
InChI Key |
OFAWFLSITGZQNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1(OCCCO1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.